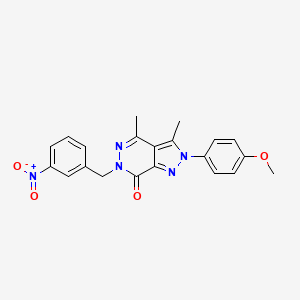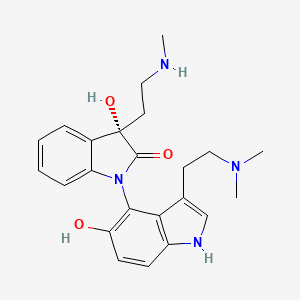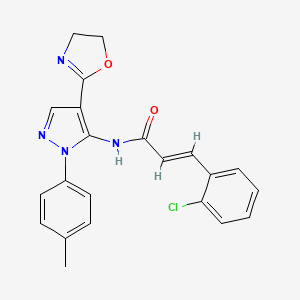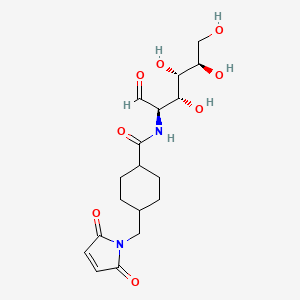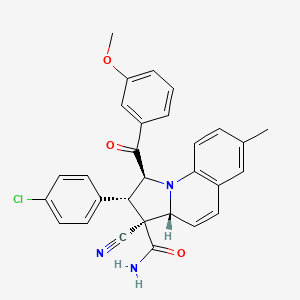
HIV-1 inhibitor-63
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-63 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-63 typically involves multiple steps, starting with commercially available precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to increase efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-63 undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially different inhibitory activities and pharmacokinetic properties .
Scientific Research Applications
HIV-1 inhibitor-63 has a wide range of scientific research applications, including:
Biology: Employed in studies to understand the interaction between HIV-1 integrase and its inhibitors.
Medicine: Investigated for its potential use in antiretroviral therapy to treat HIV-1 infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
HIV-1 inhibitor-63 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle and reduces the viral load in infected individuals . The molecular targets involved include the integrase enzyme and specific DNA sequences within the viral genome .
Comparison with Similar Compounds
HIV-1 inhibitor-63 is unique compared to other integrase inhibitors due to its specific binding affinity and inhibitory potency . Similar compounds include:
Raltegravir: The first FDA-approved integrase inhibitor, known for its high efficacy but limited by the development of resistance.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: Known for its high barrier to resistance and favorable pharmacokinetic profile.
Bictegravir: A newer integrase inhibitor with improved efficacy and safety profile.
This compound stands out due to its unique chemical structure and enhanced inhibitory activity, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C29H24ClN3O3 |
|---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
(1S,2S,3S,3aR)-2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-7-methyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide |
InChI |
InChI=1S/C29H24ClN3O3/c1-17-6-12-23-19(14-17)9-13-24-29(16-31,28(32)35)25(18-7-10-21(30)11-8-18)26(33(23)24)27(34)20-4-3-5-22(15-20)36-2/h3-15,24-26H,1-2H3,(H2,32,35)/t24-,25-,26+,29-/m1/s1 |
InChI Key |
DFLVXCCHPVUQQK-NANFOGFDSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N3[C@H](C=C2)[C@@]([C@@H]([C@H]3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)(C#N)C(=O)N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(C=C2)C(C(C3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


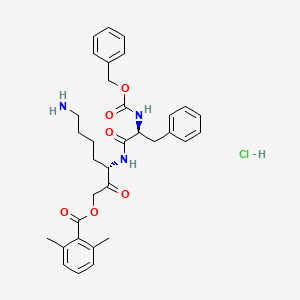
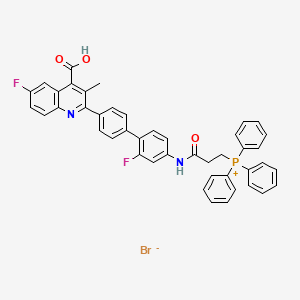
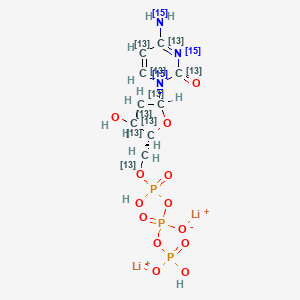
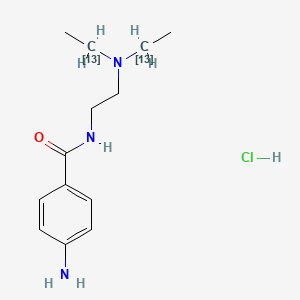
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
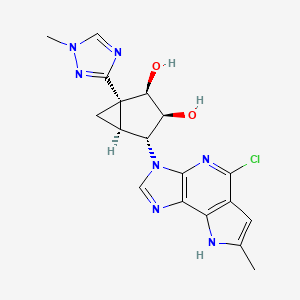
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(butylcarbamoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12381526.png)
